![molecular formula C16H32O2 B164146 Hexadecanoic-2,2-d2 acid CAS No. 62689-96-7](/img/structure/B164146.png)
Hexadecanoic-2,2-d2 acid
Overview
Description
Hexadecanoic-2,2-d2 acid, also known as Palmitic acid-2,2-d2, is a type of fatty acid . It has a molecular formula of C16H30D2O2 and a molecular weight of 258.44 .
Molecular Structure Analysis
The molecular structure of Hexadecanoic-2,2-d2 acid is represented by the formula CH3(CH2)13CD2CO2H . The InChI representation is InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15D2 .
Physical And Chemical Properties Analysis
Hexadecanoic-2,2-d2 acid has a molecular weight of 258.44 . It is a solid at room temperature . The melting point is 61-62.5 °C, the boiling point is 271.5 °C at 100 mm Hg, and the density is 0.859 g/mL at 25 °C .
Scientific Research Applications
Metabolomics Research
Hexadecanoic-2,2-d2 acid can be used in metabolomics studies to understand metabolic changes in organisms under different conditions. For example, a study published by Springer utilized hexadecanoic acid to explore its regulatory effect on oxidative stress tolerance in yeast cells .
Safety and Hazards
Mechanism of Action
Target of Action
Hexadecanoic-2,2-d2 acid, also known as Palmitic acid-2,2-d2, is a type of fatty acid found in both plants and animals
Biochemical Pathways
Hexadecanoic-2,2-d2 acid is involved in several biochemical pathways. According to the KEGG database , it participates in fatty acid biosynthesis, fatty acid elongation, and fatty acid degradation. It also plays a role in the biosynthesis of unsaturated fatty acids and plant secondary metabolites. In the beta-oxidation pathway, it is involved in acyl-CoA synthesis .
Result of Action
cerevisiae and E.coli promotes oxidative stress tolerance of the S.cerevisiae cells . This suggests that Hexadecanoic-2,2-d2 acid may have similar effects.
properties
IUPAC Name |
2,2-dideuteriohexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-DOBBINOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493908 | |
Record name | (2,2-~2~H_2_)Hexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanoic-2,2-d2 acid | |
CAS RN |
62689-96-7 | |
Record name | (2,2-~2~H_2_)Hexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Palmitic-2,2-D2 acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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